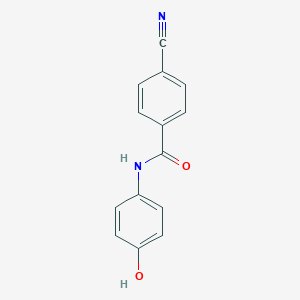
4-Cyano-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(4-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is also known as HET0016, and its chemical formula is C14H10N2O2. The compound is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is a potent vasoconstrictor and plays a crucial role in regulating blood pressure.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the selective inhibition of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. The inhibition of 20-HETE synthesis leads to vasodilation, decreased inflammation, and improved renal function.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Cyano-N-(4-hydroxyphenyl)benzamide has significant biochemical and physiological effects. The compound has been shown to decrease blood pressure, improve renal function, decrease inflammation, and reduce oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-Cyano-N-(4-hydroxyphenyl)benzamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for the investigation of the specific role of 20-HETE in various physiological processes. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Cyano-N-(4-hydroxyphenyl)benzamide in scientific research. One of the areas of interest is the investigation of the compound's potential in the treatment of cardiovascular diseases, such as hypertension and stroke. Additionally, further studies are needed to investigate the compound's potential in the treatment of renal injury and inflammation. Finally, the development of more potent and selective inhibitors of CYP4A may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, 4-Cyano-N-(4-hydroxyphenyl)benzamide is a potent and selective inhibitor of 20-HETE synthesis that has significant potential in scientific research. Its selective inhibition of CYP4A allows for the investigation of the specific role of 20-HETE in various physiological processes. While the compound has limitations in its solubility, its potential in the treatment of cardiovascular diseases, renal injury, and inflammation makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Cyano-N-(4-hydroxyphenyl)benzamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological processes. Studies have shown that 20-HETE plays a crucial role in regulating blood pressure, renal function, and inflammation. The selective inhibition of 20-HETE synthesis by 4-Cyano-N-(4-hydroxyphenyl)benzamide has been shown to have beneficial effects in animal models of hypertension, stroke, and renal injury.
Propriétés
Numéro CAS |
149505-51-1 |
|---|---|
Nom du produit |
4-Cyano-N-(4-hydroxyphenyl)benzamide |
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-cyano-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,(H,16,18) |
Clé InChI |
PXHWEMILIJIMHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
Synonymes |
4-cyano-N-(4-hydroxyphenyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



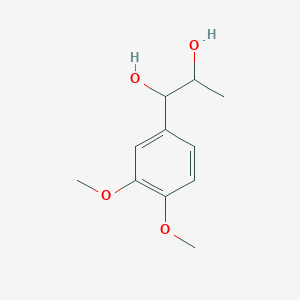
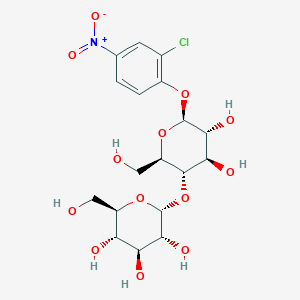
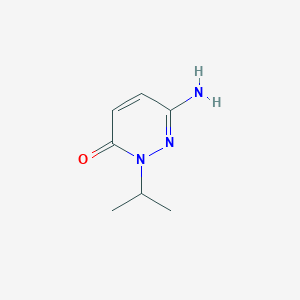
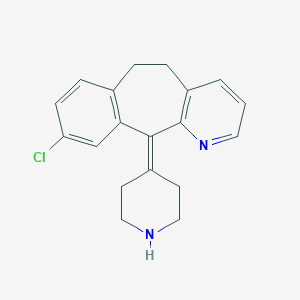
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
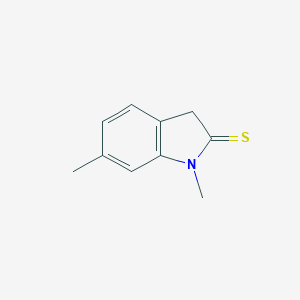
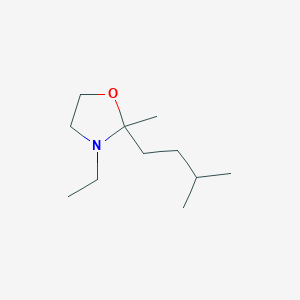
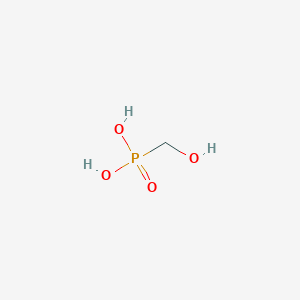

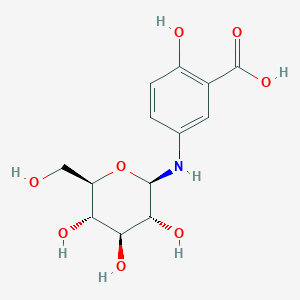

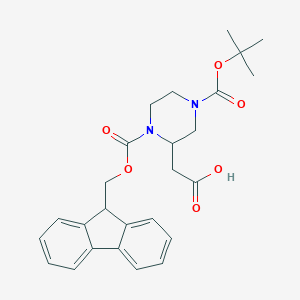
![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
